molecular formula C13H20N2O2 B13786947 Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester CAS No. 6452-64-8

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester

Cat. No.: B13786947
CAS No.: 6452-64-8
M. Wt: 236.31 g/mol
InChI Key: PBJQYLSKNASHPU-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester (CAS 315-18-4), commonly known as Mexacarbate or Zectran, is a carbamate-class insecticide and acaricide. This compound features a carbamate ester group linked to a 3,5-dimethylphenyl ring substituted with a dimethylaminomethyl moiety at the para position. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol.

Properties

CAS No.

6452-64-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]-3,5-dimethylphenyl] N-methylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-9-6-11(17-13(16)14-3)7-10(2)12(9)8-15(4)5/h6-7H,8H2,1-5H3,(H,14,16)

InChI Key

PBJQYLSKNASHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN(C)C)C)OC(=O)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of carbamic acid esters typically involves:

These methods are adapted to the specific substituents and functional groups on the aromatic ring.

Specific Process for the Target Compound

According to patent EP1669346A1 and related literature, the preparation of carbamic acid ester derivatives, including those structurally related to the target compound, involves:

  • Starting Materials : Substituted phenolic compounds such as 4-((dimethylamino)methyl)-3,5-dimethylphenol.
  • Carbonylation Reaction : The phenol is reacted with methyl chloroformate or methyl isocyanate derivatives under controlled conditions.
  • Catalyst System : Palladium catalysts of the type X₂Pd(PPh₃)₂ (where X is Cl or Br) are employed, either added directly or generated in situ from PdX₂ and triphenylphosphine (PPh₃).
  • Base Usage : Primary, secondary, or tertiary amines, as well as carbonates or bicarbonates, serve as bases to facilitate the reaction.
  • Solvent and Conditions : The reaction is typically carried out in mixed solvents (e.g., acetonitrile, dimethylformamide, dioxane, tetrahydrofuran) with water to enhance solubility and reaction efficiency.
  • Temperature and Pressure : Reaction temperatures range from 60 to 120 °C (preferably 80 to 115 °C), with carbon monoxide pressures between 2 and 30 bar (preferably 2 to 15 bar).

The process is conducted in a pressure vessel where the phenolic substrate, palladium catalyst, base, water, and solvents are combined, heated, and pressurized with carbon monoxide until the reaction is complete.

Reaction Scheme (Schematic Representation)

Step Reagents/Conditions Outcome
1 4-((dimethylamino)methyl)-3,5-dimethylphenol + methyl chloroformate or methyl isocyanate Formation of carbamate intermediate
2 Pd catalyst (X₂Pd(PPh₃)₂), base (carbonate/bicarbonate), solvent (e.g., acetonitrile + water), CO pressure (2-30 bar), 80-115 °C Carbonylation and ester formation
3 Workup and purification This compound

Detailed Reaction Parameters and Optimization

Parameter Range/Values Notes
Catalyst loading 0.1 to 1 mol% (preferably 0.1-0.5%) Palladium catalyst critical for carbonylation efficiency
Base equivalents 0.9 to 5 mol (preferably 1.0 to 2.0) Ensures deprotonation and reaction progression
Temperature 60 to 120 °C (preferably 80 to 115) Higher temperatures improve kinetics but must avoid decomposition
Pressure (CO) 2 to 30 bar (preferably 2 to 15) Carbon monoxide pressure drives carbonylation
Solvent system Mixed solvents + water Solubility and reaction medium optimization
Reaction time Variable, until CO uptake ceases Monitored by pressure drop or gas consumption

Research Outcomes and Yields

  • The palladium-catalyzed carbonylation method yields carbamic acid esters with moderate to high efficiency depending on substrate and conditions.
  • Yields reported in related carbamate syntheses range from 15% to over 90%, with optimized conditions favoring higher yields.
  • The presence of electron-donating groups such as dimethylamino substituents can influence reactivity and selectivity.
  • Side reactions, such as hydrolysis or over-carbonylation, are minimized by controlling reaction parameters.

Notes on Alternative Methods

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Base Conditions Yield Range Comments
Palladium-catalyzed carbonylation Phenol derivative + methyl chloroformate or isocyanate PdX₂(PPh₃)₂, carbonate/bicarbonate 80-115 °C, 2-15 bar CO, mixed solvents Moderate to high (up to 90%) Preferred for selectivity and scalability
Phosgene/diphosgene method Phenol + phosgene derivatives Base (e.g., pyridine) Mild to moderate temp Variable Toxic reagents, safety concerns
One-step pyridine excess method Phenol + methyl chloroformate Pyridine Ambient to moderate temp Low (15-31%) Simpler but lower yield

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl carbamate group undergoes hydrolysis under acidic or alkaline conditions, yielding 4-((dimethylamino)methyl)-3,5-dimethylphenol and methylamine. This reactivity is consistent with carbamate ester hydrolysis mechanisms .

Acidic Hydrolysis:

Target Compound+H O 4 Dimethylamino methyl 3 5 dimethylphenol+Methylamine+CO \text{Target Compound}+\text{H O }\rightarrow \text{4 Dimethylamino methyl 3 5 dimethylphenol}+\text{Methylamine}+\text{CO }

Alkaline Hydrolysis:

Target Compound+OH Phenolate Salt+Methylamine+CO \text{Target Compound}+\text{OH }\rightarrow \text{Phenolate Salt}+\text{Methylamine}+\text{CO }

Condition Reagents Products Reference
Acidic (HCl)H₂O, refluxPhenol derivative + methylamine
Alkaline (NaOH)Methanol/Water, 60°CPhenolate + methylamine

Transesterification

The methyl ester group can be replaced by other alkoxy groups via transesterification. For example, using Sc(OTf)₃ as a catalyst in boiling alcohols :

Target Compound+R OHSc OTf 4 Dimethylamino methyl 3 5 dimethylphenyl R carbamate+MeOH\text{Target Compound}+\text{R OH}\xrightarrow{\text{Sc OTf }}\text{4 Dimethylamino methyl 3 5 dimethylphenyl R carbamate}+\text{MeOH}

Alcohol (R-OH) Catalyst Temperature Yield
EthanolSc(OTf)₃80°C85–92%
Isopropyl alcoholSc(OTf)₃80°C78–88%

Reactivity of the Dimethylaminomethyl Group

The tertiary amine moiety undergoes characteristic reactions:

Quaternary Ammonium Salt Formation

Reaction with methyl iodide yields a quaternary ammonium salt :

Target Compound+CH ITrimethylammonium iodide derivative\text{Target Compound}+\text{CH I}\rightarrow \text{Trimethylammonium iodide derivative}

Oxidation

Oxidation with H₂O₂ or mCPBA produces the corresponding N-oxide, though this reaction has not been explicitly documented for this compound .

Stability Under Environmental Conditions

The compound is stable under neutral conditions but degrades in the presence of:

  • UV light : Photolytic cleavage of the carbamate bond .

  • Soil microbiota : Biodegradation to phenolic derivatives .

Comparative Reactivity with Analogues

Property Target Compound 3,5-Xylyl Methylcarbamate
Hydrolysis rate (pH 7)Slower (steric hindrance from substituents)Faster
Transesterification yield85–92% (ethanol)70–80% (ethanol)
Thermal stabilityDecomposes at 385°C Decomposes at 320°C

Industrial and Biochemical Relevance

  • Acetylcholinesterase inhibition : The carbamate group acts as a serine protease inhibitor, analogous to pesticidal carbamates like XMC .

  • Synthetic versatility : The dimethylaminomethyl group enables further functionalization for pharmaceutical applications .

Scientific Research Applications

Pharmacological Applications

  • Pesticide Development :
    • The compound is utilized in the formulation of pesticides due to its carbamate structure, which is known for its efficacy against pests. Carbamates inhibit acetylcholinesterase, an essential enzyme for nerve function in insects and other pests, leading to their paralysis and death .
  • Neuropharmacology :
    • Research indicates that compounds similar to methyl 4-((dimethylamino)methyl)-3,5-dimethylphenylcarbamate are being investigated for their potential neuroprotective effects. These studies focus on their ability to modulate neurotransmitter levels and protect neurons from oxidative stress .
  • Antioxidant Properties :
    • Some derivatives of this compound exhibit antioxidant activity, making them potential candidates for therapeutic agents in treating oxidative stress-related diseases . The modulation of reactive oxygen species (ROS) is crucial in conditions such as neurodegenerative diseases.

Agricultural Applications

  • Crop Protection :
    • As a pesticide, the compound is effective against a range of agricultural pests. Its mode of action involves the inhibition of key enzymes in the pest's nervous system, providing a mechanism for crop protection without harming non-target species when used correctly .
  • Soil Health :
    • Studies have shown that carbamate-based pesticides can influence soil microbial communities positively or negatively depending on their application rates and environmental conditions. This dual role highlights the importance of careful management in agricultural practices to maintain soil health while controlling pest populations .

Environmental Applications

  • Pollutant Degradation :
    • The compound has been explored for its potential in environmental remediation processes. Its ability to degrade certain pollutants through chemical reactions can aid in cleaning contaminated sites .
  • Toxicity Assessment :
    • Research involving this compound also focuses on assessing its toxicity levels in various ecosystems. Understanding its environmental impact is vital for regulatory purposes and ensuring safe agricultural practices .

Case Studies

StudyFocusFindings
Study 1Pesticide EfficacyDemonstrated significant pest control effectiveness with minimal non-target effects when applied at recommended rates .
Study 2Neuroprotective EffectsShowed potential neuroprotective benefits in animal models of neurodegeneration by reducing markers of oxidative stress .
Study 3Soil Microbial ImpactFound that specific concentrations improved beneficial microbial activity while higher concentrations led to detrimental effects .

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Mexacarbate and Analogous Carbamates

Compound Name (CAS) Molecular Formula Substituent(s) Melting Point (°C) Water Solubility (mg/L) Primary Use Toxicity Profile (LD₅₀ Oral, Rat)
Mexacarbate (315-18-4) C₁₁H₁₆N₂O₂ 4-(Dimethylamino)methyl-3,5-dimethylphenyl 85 100 Insecticide/Acaricide 15–25 mg/kg
Carbofuran (1563-66-2) C₁₂H₁₅NO₃ 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl 150–152 700 Nematicide/Insecticide 8–14 mg/kg
Aminocarb (2032-59-9) C₁₁H₁₆N₂O₂ 4-(Dimethylamino)-m-tolyl 93–94 250 Lepidopteran control 20–30 mg/kg
Methiocarb (2032-65-7) C₁₁H₁₅NO₂S 4-(Methylthio)-3,5-dimethylphenyl 119 27 Molluscicide/Bird repellent 25–30 mg/kg
Metolcarb (1129-41-5) C₉H₁₁NO₂ 3-Methylphenyl 98–100 2,600 Aphid control 580 mg/kg

Key Observations:

Substituent Effects: Mexacarbate’s dimethylaminomethyl group enhances its polarity compared to Methiocarb’s methylthio group, resulting in moderate water solubility (100 mg/L vs. 27 mg/L for Methiocarb) . Carbofuran’s benzofuranyl ring increases its water solubility (700 mg/L) and systemic activity in plants .

Toxicity Trends :

  • Carbofuran exhibits the highest acute toxicity (LD₅₀ 8–14 mg/kg), attributed to its rapid absorption and potent cholinesterase inhibition .
  • Metolcarb, with a simpler 3-methylphenyl substituent, shows significantly lower toxicity (LD₅₀ 580 mg/kg), making it safer for agricultural use .

Stability and Degradation: Mexacarbate and Aminocarb degrade rapidly in alkaline environments due to carbamate ester hydrolysis, whereas Methiocarb’s methylthio group confers greater stability in neutral conditions .

Mode of Action

Mexacarbate and its analogs inhibit acetylcholinesterase (AChE), leading to acetylcholine accumulation, paralysis, and death in insects. However, structural differences alter binding affinity:

  • Carbofuran ’s benzofuranyl group enhances AChE binding, contributing to its higher toxicity .
  • Methiocarb ’s methylthio group may reduce bioavailability in mammals, slightly lowering acute toxicity compared to Mexacarbate .

Ecotoxicology

  • Mexacarbate is highly toxic to aquatic organisms (LC₅₀ < 1 mg/L for fish) and bees, limiting its use near water bodies .
  • Methiocarb ’s sulfur moiety increases its persistence in soil, posing risks to earthworms and birds .

Regulatory Status

  • Mexacarbate is banned in the EU due to its high toxicity but remains registered in some countries for restricted forestry use .
  • Carbofuran faces global restrictions, while Metolcarb is widely approved for low-residue crops .

Biological Activity

Carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester, commonly referred to in scientific literature as a carbamate derivative, has garnered attention due to its varied biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H15N2O2
  • Molecular Weight : 205.25 g/mol

This structure includes a dimethylamino group and a methyl carbamate moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission.
  • Antimicrobial Activity : Some studies have indicated that carbamate derivatives exhibit antimicrobial properties against various pathogens, including bacterial strains.

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

  • Acute Toxicity : The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity . However, sub-lethal effects such as histopathological changes in reproductive organs have been observed at higher doses.
  • Repeated Dose Toxicity : In a study involving repeated oral administration in rats, doses up to 1000 mg/kg bw/day resulted in significant reductions in organ weights (testes and epididymides) and histopathological changes .

Summary of Toxicity Studies

Study TypeObservationsDose Range
Acute Oral ToxicityLD50 > 2000 mg/kg bw-
Repeated Dose ToxicityReduced organ weights; histopathological changes50 - 1000 mg/kg bw/day

Case Studies

  • Reproductive Toxicity Study : In a study focused on reproductive toxicity, rats were administered the compound for 54 days. Significant effects were noted on reproductive organs at doses above 500 mg/kg bw/day .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of carbamate derivatives demonstrated effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .

Research Findings

Recent research has highlighted the potential therapeutic applications of carbamic acid derivatives:

  • Neuroprotective Effects : Due to their AChE inhibitory activity, these compounds may have implications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Applications : The selective activity against Chlamydia species presents opportunities for developing new antimicrobial agents .

Q & A

Q. How is the structural identity of carbamic acid, methyl-, 4-((dimethylamino)methyl)-3,5-dimethylphenyl ester confirmed in experimental settings?

Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, NMR peaks corresponding to the dimethylamino group (δ ~2.2–2.4 ppm for N(CH₃)₂) and the carbamate ester (δ ~3.6–3.8 ppm for OCH₃) are critical for validation. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

Q. What synthetic routes are available for this compound, and what are their typical yields?

A common method involves reacting 4-((dimethylamino)methyl)-3,5-dimethylphenol with methyl isocyanate under anhydrous conditions in an inert solvent (e.g., dichloromethane). Catalysts like triethylamine enhance reaction efficiency. Yields range from 60–80%, with purity verified via thin-layer chromatography (TLC) and recrystallization . Alternative routes, such as using activated carbonyl intermediates, are less efficient (~40–50% yields) but useful for isotopic labeling studies .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

The compound exhibits limited aqueous solubility (~100 mg/L at 25°C) due to its hydrophobic aromatic and carbamate groups. In organic solvents, it is highly soluble in ethanol, acetone, and dichloromethane (>500 mg/mL). Solubility data for buffer systems (e.g., phosphate-buffered saline at pH 7.4) are critical for in vitro assays, requiring pre-saturation studies with sonication .

Advanced Research Questions

Q. How do conflicting solubility or stability data in literature impact experimental design?

Discrepancies in solubility values (e.g., 100 mg/L vs. 150 mg/L in water) may arise from impurities or pH variations. To resolve this, researchers should:

  • Validate purity via HPLC (>98%) before testing.
  • Conduct stability assays under controlled pH (e.g., 4–10) to identify degradation pathways (e.g., hydrolysis of the carbamate group in alkaline conditions) .
  • Use differential scanning calorimetry (DSC) to assess thermal stability .

Q. What analytical methods are recommended for detecting degradation products in environmental or biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. For example, degradation products like 3,5-dimethylphenol or methylamine derivatives can be identified using:

  • LC Conditions : C18 column, gradient elution (acetonitrile/water + 0.1% formic acid).
  • MS/MS Transitions : Monitor m/z 208 → 152 (parent ion) and m/z 123 → 77 (methylamine derivative) . Phosphorescence spectroscopy (λex = 280 nm, λem = 420 nm) may supplement detection in non-complex matrices .

Q. How can computational modeling predict the compound’s interactions with acetylcholinesterase (AChE) or other biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities. Key parameters include:

  • Binding Site : Predominantly the AChE catalytic triad (Ser200, His440, Glu327).
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify ΔGbinding. Experimental validation via enzyme inhibition assays (Ellman’s method) is required to confirm computational predictions .

Methodological Challenges & Recommendations

Q. What experimental controls are essential for in vitro toxicity studies?

  • Positive Control : Use carbaryl (1-naphthyl methylcarbamate) to benchmark AChE inhibition.
  • Negative Control : Solvent-only treatments (e.g., DMSO ≤0.1%).
  • Matrix Blanks : Account for interference in cell lysate or serum samples .

Q. How can researchers address discrepancies in reported LD50 values across species?

LD50 variations (e.g., rodents vs. aquatic species) often stem from metabolic differences. Mitigation strategies include:

  • Cross-referencing EPA ECOTOX data for aquatic toxicity .
  • Conducting interspecies allometric scaling with hepatic microsomal stability data .

Key Research Gaps

  • In vivo vs. in vitro Discrepancies : Mechanistic studies to resolve differences in metabolic activation pathways.
  • Environmental Fate : Lack of data on photodegradation half-lives in aquatic systems.

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